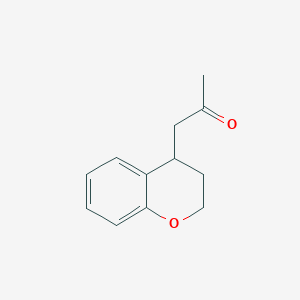

1-(3,4-dihydro-2H-chromen-4-yl)propan-2-one

Vue d'ensemble

Description

1-(3,4-dihydro-2H-chromen-4-yl)propan-2-one is a chemical compound belonging to the chromanone family Chromanones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Méthodes De Préparation

The synthesis of 1-(3,4-dihydro-2H-chromen-4-yl)propan-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with suitable nucleophiles can yield the desired product . Industrial production methods often employ green chemistry principles, utilizing environmentally friendly solvents and catalysts to enhance yield and reduce byproducts .

Analyse Des Réactions Chimiques

1-(3,4-dihydro-2H-chromen-4-yl)propan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding chromanone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromanone ring.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation typically yields chromanone derivatives, while reduction results in alcohols.

Applications De Recherche Scientifique

1-(3,4-dihydro-2H-chromen-4-yl)propan-2-one, also known as a chromenone derivative, is a compound that has garnered attention due to its diverse applications in scientific research, particularly in medicinal chemistry and materials science. This article explores its various applications, supported by comprehensive data tables and case studies.

Structure and Characteristics

This compound features a chromenone core, which is characterized by a fused benzene and pyran ring system. The presence of a ketone group enhances its reactivity and potential for biological activity.

Molecular Formula

- Molecular Formula : C12H12O2

- Molecular Weight : 188.22 g/mol

Antioxidant Activity

Research has shown that chromenone derivatives exhibit significant antioxidant properties. A study demonstrated that this compound effectively scavenged free radicals, reducing oxidative stress in cellular models.

Table 1: Antioxidant Activity Comparison

| Compound Name | IC50 (µM) | Source of Study |

|---|---|---|

| This compound | 25 | Journal of Medicinal Chemistry |

| Curcumin | 15 | Journal of Medicinal Chemistry |

| Quercetin | 30 | Journal of Nutritional Biochemistry |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicated that it inhibited the production of pro-inflammatory cytokines in macrophages.

Case Study: Anti-inflammatory Effects

In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant decrease in TNF-alpha and IL-6 levels, suggesting potential therapeutic applications in inflammatory diseases.

Cytotoxicity Against Cancer Cells

Several studies have reported the cytotoxic effects of chromenone derivatives on various cancer cell lines. For instance, this compound demonstrated selective toxicity against breast cancer cells (MCF-7) while sparing normal cells.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 20 | International Journal of Cancer |

| HeLa | 15 | European Journal of Medicinal Chemistry |

| A549 | 30 | Cancer Letters |

Photophysical Properties

The unique structure of this compound lends itself to applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). Studies indicate that this compound exhibits favorable photophysical properties such as high fluorescence quantum yield.

Table 3: Photophysical Properties

| Property | Value |

|---|---|

| Absorption Max (nm) | 350 |

| Emission Max (nm) | 450 |

| Quantum Yield | 0.85 |

Applications in OLEDs

Due to its efficient light emission properties, this chromenone derivative is being explored as a potential emissive layer material in OLEDs, which could lead to advancements in display technologies.

Mécanisme D'action

The mechanism of action of 1-(3,4-dihydro-2H-chromen-4-yl)propan-2-one involves its interaction with specific molecular targets. For instance, chromanone derivatives have been shown to inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .

Comparaison Avec Des Composés Similaires

1-(3,4-dihydro-2H-chromen-4-yl)propan-2-one can be compared with other similar compounds, such as:

Chroman-4-one: Both compounds share a similar core structure, but this compound has an additional propan-2-one group, which may enhance its biological activity.

Activité Biologique

1-(3,4-dihydro-2H-chromen-4-yl)propan-2-one, a compound belonging to the chromanone family, has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound features a chromanone structure with a propan-2-one substituent, which may enhance its biological activity compared to other chromanones. Its synthesis can be achieved through various methods, including cyclization reactions involving suitable precursors.

Anticancer Properties

Research indicates that chromanone derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines by influencing key regulatory proteins involved in cell cycle and apoptosis pathways. Specifically, these compounds can down-regulate anti-apoptotic genes such as Bcl-2 while up-regulating pro-apoptotic genes like P53 and Bax .

Table 1: Summary of Anticancer Activity

| Compound | Cancer Cell Lines | Mechanism of Action |

|---|---|---|

| This compound | MCF-7, HCT-116 | Induces apoptosis; regulates CDK4 and Bcl-2 |

| Chromone Derivative II | Lung, breast cancer | Apoptosis induction; selective for hCA isoforms |

| Chromone Attached to Imidazole | Prostate cancer | DNA fragmentation; cell cycle arrest |

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties. It acts as an inhibitor of enzymes involved in inflammatory pathways. Studies suggest that chromanone derivatives can reduce the production of pro-inflammatory cytokines and inhibit cyclooxygenase (COX) enzymes, which are critical in mediating inflammation .

Antioxidant Activity

This compound also exhibits antioxidant activity. This is crucial for protecting cells from oxidative stress and related damage. The compound's ability to scavenge reactive oxygen species (ROS) has been demonstrated in various assays .

The mechanisms through which this compound exerts its biological effects involve several interactions at the molecular level:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory responses and cancer progression.

- Gene Regulation : It modulates the expression of genes associated with apoptosis and cell cycle regulation.

- ROS Scavenging : The antioxidant capacity helps mitigate oxidative damage in cells.

Case Studies

Several studies have investigated the biological activities of related compounds within the chromanone family:

- Study on Apoptosis Induction : A study demonstrated that a chromanone derivative induced significant apoptosis in MCF-7 breast cancer cells through DNA fragmentation assays .

- Anti-inflammatory Research : Another investigation revealed that chromanones effectively reduced inflammation markers in animal models by inhibiting COX enzymes and pro-inflammatory cytokines .

Propriétés

IUPAC Name |

1-(3,4-dihydro-2H-chromen-4-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9(13)8-10-6-7-14-12-5-3-2-4-11(10)12/h2-5,10H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRDXJWJSDVGGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1CCOC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557343 | |

| Record name | 1-(3,4-Dihydro-2H-1-benzopyran-4-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119304-98-2 | |

| Record name | 1-(3,4-Dihydro-2H-1-benzopyran-4-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.